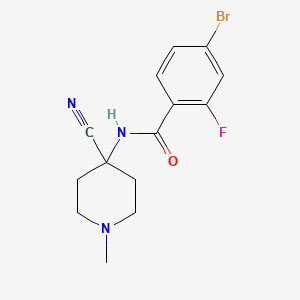

![molecular formula C19H16N2O3 B2361556 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione CAS No. 216854-26-1](/img/structure/B2361556.png)

2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

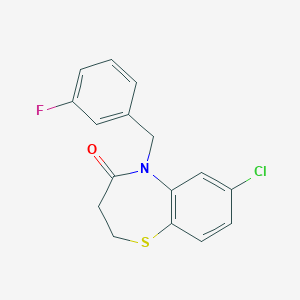

“2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione” is a compound with the molecular formula C19H16N2O3. It is a derivative of isoindoline-1,3-dione, which is commonly known as phthalimide . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .

Molecular Structure Analysis

The molecular structure of “2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione” is characterized by the presence of a isoindoline-1,3-dione core, which is a widespread structural motif in a plethora of different natural products .

Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Applications De Recherche Scientifique

Antimicrobial Activity

A related compound, 2-(dimethylaminomethyl)isoindoline-1,3-dione, and its metal complexes with cobalt(II) and nickel(II) have been synthesized and evaluated for their antimicrobial activity. These studies found significant antimicrobial properties comparable to standard drugs, indicating potential for development in antimicrobial applications (Sabastiyan & Suvaikin, 2012).

Corrosion Inhibition

Research into aza-pseudopeptides incorporating the isoindoline-1,3-dione structure has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These findings are crucial for developing new materials and coatings to protect against corrosion in industrial applications (Chadli et al., 2017).

Photophysical Properties and pH-Sensing Application

Isoindoline-1,3-dione derivatives have been synthesized and characterized for their photophysical properties and pH-sensing applications. Their structure allows for solid-state fluorescence emission and potential use in colorimetric pH sensors and logic gates, opening new avenues in sensor technology and materials science (Yan et al., 2017).

Green Catalytic Synthesis

The Water Extract of Onion Peel Ash (WEOPA) method has been explored for the synthesis of isoindoline-1,3-dione derivatives. This represents a greener alternative to traditional synthesis methods, avoiding harmful reagents and contributing to bio-waste management. Such research emphasizes the importance of sustainable chemistry (Journal et al., 2019).

Anticancer Activity

3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate has been synthesized and shown to exhibit anticancer activity against the human hepatomas cell line (Hep G2). This study highlights the potential therapeutic applications of isoindoline-1,3-dione derivatives in oncology (Reja et al., 2021).

Propriétés

IUPAC Name |

2-[(Z)-1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-20(2)12-16(17(22)13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12H,1-2H3/b16-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZXGKOLIOHEW-VBKFSLOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2361474.png)

![methyl 4-({[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2361475.png)

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2361483.png)

![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)

![Tert-butyl 4-[[2,2-dimethylpropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)

![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)

![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)